molecular formula C23H21N B13019501 4-Methyl-2,6-bis(1-phenylvinyl)aniline

4-Methyl-2,6-bis(1-phenylvinyl)aniline

Cat. No.: B13019501
M. Wt: 311.4 g/mol
InChI Key: ABOQIONYESZBJL-UHFFFAOYSA-N
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Description

4-Methyl-2,6-bis(1-phenylvinyl)aniline (CAS: 189252-20-8) is a substituted aniline derivative with a molecular formula of C₂₃H₂₁N and a molar mass of 311.42 g/mol . The compound features a central aromatic ring substituted with a methyl group at the para position and two 1-phenylvinyl groups at the ortho positions. Key physico-chemical properties include a predicted density of 1.063 g/cm³, boiling point of 472.8°C, and a pKa of 5.01, indicating moderate basicity due to the aniline group . This compound has been synthesized via routes involving palladium-catalyzed cross-coupling reactions, as suggested by its structural analogs in the literature .

Properties

Molecular Formula

C23H21N

Molecular Weight

311.4 g/mol

IUPAC Name

4-methyl-2,6-bis(1-phenylethenyl)aniline

InChI

InChI=1S/C23H21N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15H,2-3,24H2,1H3

InChI Key

ABOQIONYESZBJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=C)C2=CC=CC=C2)N)C(=C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-bis(1-phenylvinyl)aniline typically involves the reaction of 4-methylaniline with styrene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-methylaniline reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of 4-Methyl-2,6-bis(1-phenylvinyl)aniline may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-bis(1-phenylvinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Methyl-2,6-bis(1-phenylvinyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-bis(1-phenylvinyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions and forming complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s biological and chemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Molar Mass (g/mol) Notable Properties/Activities
4-Methyl-2,6-bis(1-phenylvinyl)aniline C₂₃H₂₁N Methyl, 1-phenylvinyl Aniline (NH₂) 311.42 Predicted pKa: 5.01
KTH-13-Me (4-Methyl-2,6-bis(1-phenylethyl)phenol) C₂₃H₂₄O Methyl, 1-phenylethyl Phenol (OH) 316.44 Anti-tumor activity via apoptosis induction
4-Methyl-2,6-bis(1,1-dimethylethyl)phenol C₁₅H₂₄O Methyl, tert-butyl Phenol (OH) 220.35 Antioxidant properties (common in hindered phenols)
4-Methyl-2,6-bis(1-(naphthalen-2-yl)vinyl)aniline C₃₁H₂₅N Methyl, 1-naphthylvinyl Aniline (NH₂) 424.30 Yellow solid; synthesized in 51% yield via Route B
4-Methyl-2,6-bis(1-phenylethyl)phenol acetate C₂₅H₂₆O₂ Methyl, phenylethyl, acetate ester Phenol acetate 358.47 Higher hydrophobicity due to ester group

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